4-Amino-2-oxabicyclo[2.1.1]hexane-1-carbonitrile
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Overview
Description
4-Amino-2-oxabicyclo[211]hexane-1-carbonitrile is a bicyclic compound that features a unique structure with an oxabicyclo[211]hexane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-oxabicyclo[2.1.1]hexane-1-carbonitrile typically involves a [2+2] cycloaddition reaction. This photochemical reaction is used to construct the bicyclic core, followed by functional group modifications to introduce the amino and nitrile groups . The reaction conditions often require the use of specific catalysts and controlled light exposure to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve scaling up the photochemical cycloaddition process. This requires optimization of reaction conditions, such as temperature, light intensity, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors may be employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-oxabicyclo[2.1.1]hexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce the nitrile group to an amine.
Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Halogenation reagents like N-bromosuccinimide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Scientific Research Applications
4-Amino-2-oxabicyclo[2.1.1]hexane-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: The compound is investigated for its potential therapeutic properties, including as an antiviral or anticancer agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Amino-2-oxabicyclo[2.1.1]hexane-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid: This compound shares a similar bicyclic core but has a carboxylic acid group instead of a nitrile group.
2-Oxabicyclo[2.1.1]hexanes: These compounds have similar structural features and are used as bioisosteres of ortho- and meta-benzenes.
Uniqueness
4-Amino-2-oxabicyclo[211]hexane-1-carbonitrile is unique due to its specific functional groups and the resulting chemical properties
Properties
Molecular Formula |
C6H8N2O |
---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
4-amino-2-oxabicyclo[2.1.1]hexane-1-carbonitrile |
InChI |
InChI=1S/C6H8N2O/c7-3-6-1-5(8,2-6)4-9-6/h1-2,4,8H2 |
InChI Key |
LAAAEWNWLIDTTN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(OC2)C#N)N |
Origin of Product |
United States |
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